molecular formula C17H17BrClN3O B3584173 4-bromo-2-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)phenol

4-bromo-2-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)phenol

Cat. No.: B3584173
M. Wt: 394.7 g/mol
InChI Key: FMEGNWHPMLOVAM-UHFFFAOYSA-N
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Description

“4-bromo-2-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)phenol” is a chemical compound with the linear formula C18H19BrClN3O . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, an equimolar reaction of 5-chlorosalicylaldehyde and 2-bromo-4-chloroaniline yielded a Schiff base, which was used for complexation to Co2+, Ni2+, Cu2+, and Zn2+ metal salts .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, it’s worth noting that similar compounds have been studied. For example, 4-Bromo-2-chlorophenol, a biologically inactive metabolite of profenofos, undergoes enzyme-catalyzed copolymerization with phenols .

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals. They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . Toxicity studies on similar compounds revealed that at lower concentrations, the complexes did not affect certain cell lines .

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, characterization, and potential applications. This could include more detailed studies on its physical and chemical properties, as well as its biological activity. Additionally, computational studies could be used to investigate the electronic properties of the compound, relating to its stability, reactivity, and biological potential .

Properties

IUPAC Name

4-bromo-2-[[4-(4-chlorophenyl)piperazin-1-yl]iminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrClN3O/c18-14-1-6-17(23)13(11-14)12-20-22-9-7-21(8-10-22)16-4-2-15(19)3-5-16/h1-6,11-12,23H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMEGNWHPMLOVAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)N=CC3=C(C=CC(=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-bromo-2-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)phenol
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4-bromo-2-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)phenol
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4-bromo-2-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)phenol
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Reactant of Route 6
4-bromo-2-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)phenol

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